molecular formula C10H11NO3 B024433 (R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone CAS No. 110193-49-2

(R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone

Cat. No.: B024433
CAS No.: 110193-49-2
M. Wt: 193.2 g/mol
InChI Key: JMKOBHGSFGXCHJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a hydroxyphenyl group and an oxazolidinone ring in its structure makes it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone typically involves the reaction of 3-hydroxybenzaldehyde with ®-3-methyl-2-oxazolidinone under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazolidinone ring can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-formylphenyl-3-methyl-2-oxazolidinone.

    Reduction: Formation of 3-amino-3-methyl-2-oxazolidinone.

    Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

®-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the oxazolidinone ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone is unique due to its specific combination of a hydroxyphenyl group and an oxazolidinone ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(5R)-5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11-6-9(14-10(11)13)7-3-2-4-8(12)5-7/h2-5,9,12H,6H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKOBHGSFGXCHJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC1=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](OC1=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.